N-(2-Methoxy-ethoxycarbonyl)-(L)-valine
Description
N-(2-Methoxy-ethoxycarbonyl)-(L)-valine is a chemically modified derivative of the amino acid L-valine, where the amine group is protected by a 2-methoxyethoxycarbonyl moiety. Such derivatives are critical in peptide synthesis, where the protecting group stabilizes the amine during coupling reactions and is later removed under specific conditions .
This modification may influence solubility, reactivity, and deprotection requirements in synthetic workflows.
Properties
Molecular Formula |
C9H17NO5 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(2S)-2-(2-methoxyethoxycarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-6(2)7(8(11)12)10-9(13)15-5-4-14-3/h6-7H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t7-/m0/s1 |
InChI Key |
JFUXYLUCQHSOSY-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCCOC |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key N-protected L-valine derivatives include:
N-(Methoxycarbonyl)-L-valine
- CAS : 74761-42-5
- Molecular Formula: C₇H₁₃NO₄
- Molecular Weight : 175.18 g/mol
- Melting Point : 109–113°C
- Applications : Used as a transient protecting group in peptide synthesis. Synthesized via reaction of L-valine with methyl chloroformate .
N-(Ethoxycarbonyl)-L-valine
- CAS : 952577-51-4
- Molecular Formula: C₉H₁₇NO₄
- Molecular Weight : 203.24 g/mol
- Applications : Similar to methoxycarbonyl derivatives but with enhanced lipophilicity due to the ethoxy group. Employed in organic intermediates .
N-Boc-L-valine (tert-Butoxycarbonyl)
- CAS : 13734-41-3
- Molecular Formula: C₁₀H₁₉NO₄
- Molecular Weight : 217.26 g/mol
- Applications : A gold-standard protecting group in solid-phase peptide synthesis (SPPS). Stable under basic conditions and cleaved under acidic conditions (e.g., trifluoroacetic acid) .
N-(Benzyloxycarbonyl)-L-valyl-L-valine
- CAS : 19542-54-2
- Molecular Formula : C₁₈H₂₆N₂O₅
- Applications : A dipeptide derivative with a benzyl-based protecting group, used in complex peptide coupling reactions .
Comparative Analysis
Stability and Deprotection
- Boc Group : Highly stable under basic and nucleophilic conditions but labile in acidic environments (e.g., 50% TFA in dichloromethane) .
- Methoxycarbonyl/Ethoxycarbonyl : Less stable than Boc, requiring milder deprotection (e.g., hydrazine or enzymatic cleavage) .
Solubility and Reactivity
- Polarity : Methoxycarbonyl < Ethoxycarbonyl < 2-Methoxyethoxycarbonyl (due to increased ether oxygen content).
- Lipophilicity : Ethoxycarbonyl > 2-Methoxyethoxycarbonyl > Methoxycarbonyl.
- Synthetic Utility : Boc is preferred for SPPS due to its orthogonality, while smaller carbamates (methoxy/ethoxy) are used in solution-phase synthesis .
Data Table: Key Properties of N-Protected L-Valine Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point | Deprotection Method | Key Applications |
|---|---|---|---|---|---|---|
| N-(Methoxycarbonyl)-L-valine | 74761-42-5 | C₇H₁₃NO₄ | 175.18 | 109–113°C | Hydrazine, Enzymatic | Peptide intermediates |
| N-Boc-L-valine | 13734-41-3 | C₁₀H₁₉NO₄ | 217.26 | Not reported | Trifluoroacetic acid | SPPS, Drug development |
| N-(Ethoxycarbonyl)-L-valine | 952577-51-4 | C₉H₁₇NO₄ | 203.24 | Not reported | Acidic/alkaline hydrolysis | Organic synthesis |
| N-(Benzyloxycarbonyl)-L-valine | 19542-54-2 | C₁₈H₂₆N₂O₅ | 350.41 | Not reported | Hydrogenolysis (H₂/Pd) | Peptide coupling |
Stability Studies
- Boc-protected valine remains intact under basic conditions (e.g., piperidine in SPPS), whereas methoxycarbonyl groups may degrade under prolonged basic exposure .
Industrial and Biomedical Relevance
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